molecular formula C11H17NO2 B2604120 N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide CAS No. 2224549-54-4

N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide

Cat. No. B2604120
CAS RN: 2224549-54-4
M. Wt: 195.262
InChI Key: KBYLXFRZVVWMFE-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide, also known as OBTA, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. OBTA is a synthetic compound that was first synthesized in the late 20th century and has since been the subject of numerous scientific investigations.

Mechanism of Action

The mechanism of action of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of ion channels. N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has also been shown to inhibit the release of glutamate, which is a neurotransmitter that is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have a range of biological activities, making it a useful tool for investigating the mechanisms of neurological disorders. However, there are also some limitations to using N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. In addition, the mechanism of action of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide. One area of research is the development of new N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide derivatives that have improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the potential of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide and its effects on the brain and other organs.

Synthesis Methods

The synthesis of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide involves the reaction of 3-bromo-2-hydroxypropene with 1,3-cyclohexadiene in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide. The synthesis of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has also been investigated for its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLXFRZVVWMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2C1CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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